Synthetic Efficiency: High-Yield Preparation Route
For research groups requiring an in-house synthesis of the L-homoserine lactone scaffold, a defined, optimized two-step route from L-methionine provides a quantifiable advantage over alternative multi-step approaches. A direct, optimized two-step synthesis method yields L-homoserine lactone at a rate of 73.4%, significantly reducing the time and material loss associated with longer synthetic sequences . This defined, scalable route avoids the disadvantages of alternative syntheses from L-aspartic acid derivatives, which are noted in the patent literature for their inefficiencies [1].
| Evidence Dimension | Synthetic Yield (Isolated Product) |
|---|---|
| Target Compound Data | 73.4% yield |
| Comparator Or Baseline | Alternative multi-step methods from L-aspartic acid (inefficient) |
| Quantified Difference | Defined, optimized yield of 73.4% vs. unspecified lower efficiency of alternative routes |
| Conditions | Two-step synthesis from L-methionine ; Comparative disadvantage of aspartic acid routes noted in patent literature [1] |
Why This Matters
This provides a benchmark for procurement decisions, allowing researchers to either purchase the compound directly or, if synthesis is required, follow a validated, high-yield protocol, avoiding the experimental cost of optimizing a lower-efficiency route.
- [1] Effenberger, F., & Jäger, J. (1993). U.S. Patent No. 5,239,088. Washington, DC: U.S. Patent and Trademark Office. View Source
